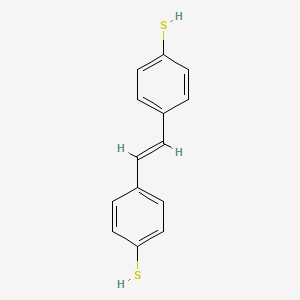

4,4'-dimercaptostilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(4-sulfanylphenyl)ethenyl]benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYJDMJLWTYTCC-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614756-39-7 | |

| Record name | 614756-39-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Dimercaptostilbene

Introduction

4,4'-Dimercaptostilbene (DMS), with the chemical formula C₁₄H₁₂S₂, is a derivative of stilbene, a diarylethene compound.[1][2] The core structure features a central ethylene moiety with a phenyl group at each end of the carbon-carbon double bond. In DMS, a thiol (-SH) group is substituted at the para (4 and 4') positions of both phenyl rings. This bifunctional thiol possesses significant scientific interest due to its applications in nanotechnology, particularly in the formation of self-assembled monolayers (SAMs) on gold surfaces and the synthesis of novel polymers and nanomaterials.[3][4][5][6] The thiol groups provide strong anchor points to metal surfaces, while the rigid stilbene backbone allows for the formation of ordered molecular assemblies. This guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for obtaining high-purity 4,4'-dimercaptostilbene, tailored for researchers and professionals in chemistry and materials science.

I. Synthesis of 4,4'-Dimercaptostilbene

The most prevalent and reliable synthetic pathway to 4,4'-dimercaptostilbene commences with the commercially available 4,4'-dinitrostilbene. This multi-step synthesis involves the reduction of the nitro groups to amino groups, followed by a Sandmeyer-type reaction to introduce the thiol functionality.

A. Core Synthetic Pathway: From 4,4'-Dinitrostilbene

The conversion of 4,4'-dinitrostilbene to 4,4'-dimercaptostilbene is a robust and well-documented process. The overall transformation can be visualized as a two-stage process: reduction of the nitro groups and subsequent conversion of the resulting amino groups to thiols.

Caption: General synthetic scheme for 4,4'-dimercaptostilbene starting from 4,4'-dinitrostilbene.

1. Reduction of 4,4'-Dinitrostilbene to 4,4'-Diaminostilbene

The initial step involves the reduction of the two nitro groups of 4,4'-dinitrostilbene to form 4,4'-diaminostilbene.[7] A common and effective method for this transformation is the use of a reducing agent such as stannous chloride (SnCl₂) in an acidic medium, typically concentrated hydrochloric acid.[8]

Causality behind Experimental Choices:

-

Stannous Chloride (SnCl₂): This is a classical and reliable reducing agent for aromatic nitro compounds. It is relatively inexpensive and provides high yields for this specific transformation.

-

Hydrochloric Acid (HCl): The acidic environment is crucial for the reduction mechanism. It protonates the nitro group, making it more susceptible to reduction by SnCl₂. Additionally, the resulting amino groups form hydrochloride salts, which are often soluble in the reaction medium.

Experimental Protocol: Synthesis of 4,4'-Diaminostilbene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,4'-dinitrostilbene in a suitable solvent like ethanol.

-

Addition of Reducing Agent: While stirring, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension. The molar ratio of SnCl₂ to the dinitrostilbene should be in excess to ensure complete reduction (typically 6-8 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 4,4'-diaminostilbene dihydrochloride, may precipitate. Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free diamine.

-

Isolation: Collect the precipitated 4,4'-diaminostilbene by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

2. Conversion of 4,4'-Diaminostilbene to 4,4'-Dimercaptostilbene

The transformation of the diamine to the dithiol is typically achieved via a two-step sequence involving diazotization followed by the introduction of the sulfur functionality.

a. Diazotization of 4,4'-Diaminostilbene

The amino groups are converted to diazonium salts by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl or H₂SO₄) at low temperatures.

Causality behind Experimental Choices:

-

Low Temperature (0-5 °C): Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is critical to prevent unwanted side reactions and ensure a good yield of the diazonium intermediate.

-

In situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore prepared immediately before use by reacting sodium nitrite with a strong acid.

b. Introduction of the Thiol Group

The diazonium salt is then reacted with a sulfur-containing nucleophile. Common reagents include potassium ethyl xanthate or sodium thiocyanate followed by hydrolysis.

Experimental Protocol: Synthesis of 4,4'-Dimercaptostilbene

-

Diazotization:

-

Suspend 4,4'-diaminostilbene in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite. The addition should be controlled to maintain the temperature below 5 °C. Stir the mixture for approximately 30-60 minutes after the addition is complete to ensure full formation of the bis(diazonium) salt.

-

-

Thiocyanation/Xanthate Formation:

-

In a separate flask, prepare a solution of the sulfur nucleophile (e.g., potassium ethyl xanthate in water).

-

Slowly add the cold diazonium salt solution to the nucleophile solution. This step should also be performed at low temperatures. A colored precipitate, the xanthate ester intermediate, should form.

-

-

Hydrolysis to Thiol:

-

The intermediate is then hydrolyzed to the desired thiol. This is typically achieved by heating the intermediate in an alkaline solution (e.g., sodium hydroxide).

-

After hydrolysis, acidify the reaction mixture to protonate the thiolate and precipitate the 4,4'-dimercaptostilbene.

-

-

Isolation:

-

Collect the crude 4,4'-dimercaptostilbene by vacuum filtration.

-

Wash the solid with water to remove any remaining salts and impurities.

-

Dry the product under vacuum. Due to the potential for oxidation of thiols, it is advisable to dry the product under an inert atmosphere (e.g., nitrogen or argon).

-

II. Purification of 4,4'-Dimercaptostilbene

The crude 4,4'-dimercaptostilbene obtained from the synthesis often contains impurities such as unreacted starting materials, by-products from side reactions, and disulfide-linked dimers formed by oxidation. Therefore, a thorough purification is essential to obtain a high-purity product suitable for sensitive applications.

A. Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[9] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Causality behind Solvent Selection:

-

For 4,4'-dimercaptostilbene, a polar aprotic solvent or a mixture of solvents is often effective. Solvents like ethanol, toluene, or a mixture of ethanol and water can be explored.

-

The presence of the thiol groups makes the molecule susceptible to oxidation, especially at elevated temperatures. Therefore, performing the recrystallization under an inert atmosphere is highly recommended.

Experimental Protocol: Recrystallization of 4,4'-Dimercaptostilbene

-

Dissolution: Place the crude 4,4'-dimercaptostilbene in a flask and add a minimal amount of a suitable solvent (e.g., toluene). Heat the mixture with stirring until the solid dissolves completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9] This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum, preferably under an inert atmosphere to prevent oxidation.

B. Column Chromatography

For separating mixtures with components of different polarities, column chromatography is an effective purification method.[10] For stilbene derivatives, silica gel is a common stationary phase.

Causality behind Method Selection:

-

The choice of the mobile phase (eluent) is crucial for good separation. A solvent system with the appropriate polarity will allow the desired compound to move down the column at a different rate than the impurities.[10]

-

For 4,4'-dimercaptostilbene, a non-polar solvent like hexane or toluene, with a small amount of a more polar solvent like ethyl acetate, can be used as the eluent. The optimal solvent system can be determined by preliminary analysis using Thin Layer Chromatography (TLC).[10]

Experimental Protocol: Column Chromatography of 4,4'-Dimercaptostilbene

-

Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude 4,4'-dimercaptostilbene in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. Collect fractions of the eluate.

-

Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4,4'-dimercaptostilbene.

Caption: A typical workflow for the purification of 4,4'-dimercaptostilbene.

III. Characterization

After synthesis and purification, it is essential to characterize the final product to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of 4,4'-dimercaptostilbene.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the correct molecular formula.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the S-H stretching vibration of the thiol group.

-

Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.

IV. Summary of Quantitative Data

| Parameter | Synthesis of 4,4'-Diaminostilbene | Synthesis of 4,4'-Dimercaptostilbene | Recrystallization | Column Chromatography |

| Typical Yield | > 80% | 50-70% | > 90% recovery | Variable, dependent on crude purity |

| Purity Achieved | Intermediate | Crude | > 98% | > 99% |

| Key Reagents | 4,4'-Dinitrostilbene, SnCl₂, HCl | 4,4'-Diaminostilbene, NaNO₂, Acid, Sulfur Nucleophile | Toluene, Ethanol/Water | Silica Gel, Hexane, Ethyl Acetate |

| Primary Function | Reduction of Nitro Groups | Conversion of Amino to Thiol Groups | Removal of soluble/insoluble impurities | Separation based on polarity |

V. Conclusion

The synthesis of 4,4'-dimercaptostilbene from 4,4'-dinitrostilbene is a well-established and reliable method for obtaining this valuable bifunctional molecule. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving good yields. Subsequent purification by recrystallization or column chromatography is necessary to obtain high-purity material suitable for advanced applications in materials science and nanotechnology. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and purify 4,4'-dimercaptostilbene.

References

-

Anjum Shahzad, S., & G. A. R. (2017). Synthetic approaches toward stilbenes and their related structures. Monatshefte für Chemie - Chemical Monthly, 148(6), 985–1014. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19977316, 4,4'-dimercaptostilbene. Retrieved from [Link]

- Hahm, S. G., et al. (2009). Synthesis of photosensitive polyimide containing stilbene structure. Journal of Industrial and Engineering Chemistry, 15(4), 539-544.

-

Nijhuis, C. A., et al. (2009). Preparation and characterization of 4'-donor substituted stilbene-4-thiolate monolayers and their influence on the work function of gold. Langmuir, 25(14), 7967-75. [Link]

-

Hahm, S. G., et al. (2009). Synthesis of photosensitive polyimide containing stilbene structure. Synthetic approaches toward stilbenes and their related structures. PMC. [Link]

-

PrepChem. (n.d.). Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). (E)-Stilbene. Retrieved from [Link]

-

S. Anjum Shahzad, et al. (2017). Synthetic approaches toward stilbenes and their related structures. Monatshefte für Chemie - Chemical Monthly, 148, 985–1014. [Link]

-

MDPI. (2022). Application of Nanotechnology and Phytochemicals in Anticancer Therapy. Retrieved from [Link]

-

PubMed Central. (2024). Clinical Applications of Targeted Nanomaterials. Retrieved from [Link]

-

MDPI. (2021). Biogenic Nanoparticles: Synthesis, Characterisation and Applications. Retrieved from [Link]

-

Beilstein Journals. (2021). The role of deep eutectic solvents and carrageenan in synthesizing biocompatible anisotropic metal nanoparticles. Retrieved from [Link]

-

ResearchGate. (2023). Enhancing coating functionality using nanoscience and nanotechnology. Retrieved from [Link]

Sources

- 1. PubChemLite - 614756-39-7 (C14H12S2) [pubchemlite.lcsb.uni.lu]

- 2. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 3. Preparation and characterization of 4'-donor substituted stilbene-4-thiolate monolayers and their influence on the work function of gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Clinical Applications of Targeted Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biogenic Nanoparticles: Synthesis, Characterisation and Applications [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of 4,4'-Dimercaptostilbene in Common Organic Solvents

An In-Depth Technical Guide for Researchers

Abstract

4,4'-Dimercaptostilbene (DMS) is a pivotal organosulfur compound, distinguished by its rigid stilbene backbone and two reactive thiol functional groups. This structure makes it an exceptional candidate for applications in molecular electronics, self-assembled monolayers (SAMs) on noble metal surfaces, and surface-enhanced Raman spectroscopy (SERS).[1][2] However, the effective utilization of DMS in these advanced fields is fundamentally dependent on a thorough understanding of its solubility characteristics. The molecule's dual nature—a large, nonpolar aromatic core combined with polar, hydrogen-bonding capable thiol groups—presents a unique and challenging solubility profile. This guide provides a comprehensive analysis of the factors governing the solubility of 4,4'-dimercaptostilbene, synthesizes predictive insights from its molecular architecture, and furnishes a robust experimental framework for its empirical determination.

Molecular Architecture & Physicochemical Properties

A molecule's solubility is intrinsically linked to its structure and physical properties. Understanding these fundamentals is the first step in predicting and manipulating its behavior in solution.

Core Structure

4,4'-Dimercaptostilbene is characterized by a trans-stilbene core, a planar and rigid hydrocarbon structure, to which two thiol (-SH) groups are attached at the para positions of the phenyl rings.

-

Chemical Name: 4-[(E)-2-(4-sulfanylphenyl)ethenyl]benzenethiol[3]

-

Molecular Formula: C₁₄H₁₂S₂

-

Molecular Weight: 244.38 g/mol [4]

-

Physical Form: Powder

-

Melting Point: 252-257 °C[2]

The high melting point is indicative of strong intermolecular forces in the solid state, likely due to a combination of π-stacking between the aromatic rings and hydrogen bonding between the thiol groups. Overcoming these forces is a key challenge for dissolution.

Duality of Polarity

The solubility of DMS is governed by a balance of competing factors originating from its structure:

-

Nonpolar Component: The large stilbene backbone (C₁₄H₁₀) is hydrophobic and favors interactions with nonpolar, aromatic, or chlorinated solvents through van der Waals forces and π-π stacking.

-

Polar Component: The two thiol (-SH) groups are polar and capable of acting as weak hydrogen bond donors. This component favors interactions with polar solvents, particularly those that can act as hydrogen bond acceptors (e.g., ethers, sulfoxides, amides).

This structural duality suggests that no single solvent class will be universally ideal; rather, optimal solubility will likely be found in solvents that can effectively solvate both the nonpolar core and the polar functional groups.

Theoretical Framework for DMS Solubility

The principle of "like dissolves like" provides the foundational logic for predicting solubility. A solute dissolves best in a solvent that shares similar intermolecular forces. For DMS, this involves a nuanced interplay of dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Caption: Intermolecular forces governing DMS solubility.

Role of Solvent Polarity and Hydrogen Bonding

-

Nonpolar Solvents (e.g., Toluene, Hexane): Toluene may offer moderate solubility due to its ability to engage in π-stacking with the stilbene core. Aliphatic solvents like hexane are expected to be poor solvents as they cannot effectively solvate the polar thiol groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): This class of solvents is predicted to be the most effective. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess large dipole moments and are excellent hydrogen bond acceptors, allowing them to solvate the thiol groups effectively. Their relatively polarizable nature also allows for favorable interactions with the aromatic system. Tetrahydrofuran (THF) is another strong candidate. Studies on the similarly structured 2,2′,4,4′,6,6′-hexanitrostilbene have shown high solubility in NMP, DMSO, and DMF.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. While they can interact with the thiol groups, their effectiveness may be limited by their ability to solvate the large hydrophobic backbone. Short-chain alcohols are less likely to be effective than longer-chain alcohols.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and may provide moderate solubility by interacting with the nonpolar backbone, but they lack the strong hydrogen-bonding capabilities needed to effectively solvate the thiol groups.

Predicted Solubility Profile of 4,4'-Dimercaptostilbene

Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of DMS in various common organic solvents. This table serves as a starting point for solvent screening in a research setting.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP, THF | High | Strong hydrogen bond acceptors and sufficient polarity to interact with both the thiol groups and the aromatic core. This class is the most promising for achieving significant solubility.[5] |

| Aromatic | Toluene, Xylene | Moderate | Favorable π-π stacking interactions with the stilbene backbone, but limited ability to solvate the polar thiol groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can solvate the hydrocarbon backbone but are poor hydrogen bond acceptors for the thiol groups. Often used in synthesis as a reaction medium, but may not be ideal for high concentrations.[6] |

| Ethers | Diethyl Ether, Dioxane | Low | Dioxane may be slightly better than diethyl ether due to a higher boiling point and less steric hindrance around the oxygen, but overall solubility is expected to be limited. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Acetone is a polar aprotic solvent, but its small size may limit its ability to effectively solvate the large nonpolar core. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low | The strong hydrogen-bonding network of the solvent itself may be difficult to disrupt for the large, hydrophobic DMS molecule. |

| Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble | These nonpolar solvents cannot overcome the strong intermolecular forces (H-bonding, π-stacking) of solid DMS and cannot solvate the polar thiol groups. Often used as anti-solvents for precipitation.[7] |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of DMS, adapted from standard methodologies for organic compounds.[8][9]

Isothermal Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials & Equipment:

-

4,4'-Dimercaptostilbene (>96% purity)

-

Selected analytical grade organic solvents

-

Analytical balance (±0.01 mg)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for isothermal solubility determination.

Step-by-Step Procedure:

-

Preparation of Calibration Curve: Prepare a series of standard solutions of DMS of known concentrations in a highly soluble medium (e.g., DMSO). Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a reliable calibration curve (Absorbance or Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of solid DMS to a series of vials (a separate vial for each solvent to be tested). An amount sufficient to ensure undissolved solid remains after equilibration is crucial.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in the thermostatted shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, turn off the shaker and allow the vials to rest in the constant temperature bath for at least 12 hours to allow undissolved solids to settle completely.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Perform an accurate volumetric dilution of the filtered saturated solution into a pre-analyzed volumetric flask using a suitable solvent (this may be the same solvent or a different one depending on the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using the calibrated analytical method.

-

Calculation: Use the concentration obtained from the calibration curve and the known dilution factor to calculate the solubility of DMS in the original solvent.

Practical Insights & Troubleshooting

-

Kinetics of Dissolution: Due to its high melting point and crystalline nature, DMS may dissolve slowly. The use of an ultrasonic bath can help break up solid aggregates and accelerate the initial dissolution process before placing the sample in the shaker for equilibration.

-

Thermal Stability: While DMS is a stable molecule, prolonged heating to increase solubility should be done with caution, especially in the presence of oxygen, which can lead to the oxidation of thiol groups to form disulfides. Performing dissolutions under an inert atmosphere (e.g., Nitrogen or Argon) is recommended for high-temperature studies.

-

Solvent Purity: The presence of water or other impurities in organic solvents can significantly affect solubility.[10] Always use high-purity, anhydrous solvents for accurate and reproducible results.

Conclusion

The solubility of 4,4'-dimercaptostilbene is a complex function of its unique molecular structure, which features both a large, nonpolar aromatic core and polar, hydrogen-bonding thiol groups. Theoretical analysis strongly suggests that polar aprotic solvents such as DMSO, DMF, and THF are the most promising candidates for achieving high solubility. Aromatic solvents like toluene may offer moderate solubility, while alcohols and aliphatic hydrocarbons are expected to be poor solvents. For researchers and developers, this predictive framework provides a critical starting point for solvent selection. However, given the lack of published quantitative data, the detailed isothermal shake-flask protocol provided herein is an essential tool for generating the precise, empirical data needed for successful formulation, processing, and application of this important molecule.

References

-

Wikipedia. (2023). Dithiol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-dimercaptostilbene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF 2,4,5,6-TETRA(9H-CARBAZOL-9-YL)ISOPHTHALONITRILE (4CzIPN). Retrieved from [Link]

-

Chem-Contract. (n.d.). 4,4′-DIMERCAPTOSTILBENE, >96%. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Chemdad. (n.d.). 4,4μ-Dimercaptostilbene. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 4, 4′-dinitrostilbene by oxidative dimerization of p-nitrotoiuene. Retrieved from [Link]

-

Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

Kim, J. H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1587. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility parameters of organic solvents. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103288737A - Synthesis method of iminostilbene.

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume... of Selected Liquids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][11]OXAZABOROLE-BORANE COMPLEX. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

ResearchGate. (2018). Experimental determination of solubilities and supersolubilities of 2,2′,4,4′,6,6′-hexanitrostilbene in different organic solvents. Retrieved from [Link]

-

Acree, W. E., et al. (2013). Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents... UNT Digital Library. Retrieved from [Link]

-

Li, H., et al. (2016). A New Determination Method of the Solubility Parameter of Polymer Based on AIE. Polymers, 8(8), 286. NIH. Retrieved from [Link]

-

ResearchGate. (2021). Molecular Dynamics Prediction Verified by Experimental Evaluation of the Solubility of Different Drugs in Poly(decalactone)... Retrieved from [Link]

Sources

- 1. 4,4μ-Dimercaptostilbene | 614756-39-7 [chemicalbook.com]

- 2. 4,4μ-Dimercaptostilbene One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. PubChemLite - 614756-39-7 (C14H12S2) [pubchemlite.lcsb.uni.lu]

- 4. chem-contract.com [chem-contract.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]

- 9. Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents of Varying Polarity and Hydrogen-bonding Character - UNT Digital Library [digital.library.unt.edu]

- 10. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 11. Dithiol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition Temperature of 4,4'-Dimercaptostilbene

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 4,4'-dimercaptostilbene. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous aromatic thiol and stilbene compounds to project its thermal behavior. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as the primary methodologies for empirical determination. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a foundational understanding of the thermal properties of 4,4'-dimercaptostilbene for its synthesis, handling, and application.

Introduction: The Significance of 4,4'-Dimercaptostilbene

4,4'-Dimercaptostilbene is a bifunctional organic molecule featuring a stilbene backbone substituted with thiol groups at the para positions of both phenyl rings. The stilbene core, with its conjugated π-system, imparts unique photophysical properties, while the terminal thiol (-SH) groups offer reactive sites for surface anchoring, particularly to noble metal surfaces like gold, and for forming disulfide bonds. This unique combination of properties makes it a molecule of interest for applications in molecular electronics, self-assembled monolayers (SAMs), and as a linker in the development of novel materials and pharmaceuticals.

The thermal stability of any chemical compound is a critical parameter that dictates its viability across various applications.[1] It influences synthesis conditions, purification methods, storage requirements, and performance under operational stress.[1] For a molecule like 4,4'-dimercaptostilbene, understanding its decomposition temperature is paramount for:

-

Material Processing: Ensuring the integrity of the molecule during thermal evaporation or annealing processes used in device fabrication.

-

Pharmaceutical Formulation: Defining the limits for thermal sterilization or processing steps in drug manufacturing.[1]

-

Chemical Synthesis: Optimizing reaction conditions to prevent unwanted degradation and maximize yield.

-

Long-Term Stability: Predicting shelf-life and ensuring the reliability of devices or formulations incorporating the molecule.

Predicted Thermal Behavior and Decomposition Pathways

Direct, publicly available thermogravimetric or calorimetric data for 4,4'-dimercaptostilbene is scarce. However, by examining its constituent functional groups—the aromatic stilbene core and the thiol moieties—we can postulate its likely thermal behavior.

The Influence of the Stilbene Core

The stilbene structure is built upon aromatic rings, which are inherently stable due to electron delocalization.[2][3] Aromatic compounds generally exhibit high thermal stability, requiring significant energy to break the bonds within the ring.[2][4][5] The extended conjugation across the ethene bridge in stilbene further enhances this stability. Thermal analysis of various stilbene derivatives shows that decomposition often occurs at temperatures well above 200°C.[6][7]

The Role of the Thiol Groups

The thiol (-SH) group is typically the weakest point in an aromatic thiol molecule. The Carbon-Sulfur (C-S) bond is significantly weaker than the Carbon-Carbon bonds of the aromatic ring. Studies on the thermal decomposition of simple thiols like ethanethiol show that C-S bond cleavage is a primary decomposition pathway.[8]

For 4,4'-dimercaptostilbene, the following decomposition mechanisms are anticipated:

-

Initial C-S Bond Homolysis: The initial and likely rate-determining step would be the homolytic cleavage of the C-S bond, generating a sulfanyl radical (•SH) and a stilbene-based aryl radical. This is a common decomposition pathway for many organosulfur compounds.[8]

-

Hydrogen Sulfide (H₂S) Elimination: Intramolecular or intermolecular hydrogen abstraction could lead to the formation and release of hydrogen sulfide (H₂S), a common product in the pyrolysis of thiols.[8]

-

Disulfide Formation: Thiol groups are prone to oxidation and can react with each other to form disulfide bonds (S-S), especially in the presence of an oxidizing atmosphere. This could lead to the formation of oligomeric or polymeric species at elevated temperatures.

-

Fragmentation of the Stilbene Core: At significantly higher temperatures, after the initial loss of the thiol groups, the remaining stilbene radical could undergo further fragmentation, leading to the breakdown of the aromatic rings and the ethene bridge.

The thermal stability of thiol-based self-assembled monolayers has been shown to be lower than that of more robustly bonded silane monolayers, underscoring the reactivity of the thiol linkage.[9]

Experimental Determination of Thermal Stability

To empirically determine the thermal stability and decomposition temperature of 4,4'-dimercaptostilbene, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.

Thermogravimetric Analysis (TGA)

Objective: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive technique for determining the decomposition temperature.

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Clean the sample pan (typically platinum or alumina) by heating it to a high temperature (e.g., 900°C) to remove any residues.

-

Tare the balance within the instrument.

-

-

Sample Preparation:

-

Weigh a small, representative sample of 4,4'-dimercaptostilbene (typically 3-5 mg) directly into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

Experimental Conditions:

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., high-purity nitrogen or argon at a flow rate of 20-50 mL/min) to study pyrolytic decomposition, and an oxidative atmosphere (e.g., air at the same flow rate) to assess thermo-oxidative stability. The thiol groups are expected to be sensitive to oxidation.

-

Temperature Program: Employ a linear heating rate, typically 10°C/min, over a temperature range from ambient (e.g., 30°C) to a temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

Data Collection: The instrument will record the sample mass, sample temperature, and furnace temperature as a function of time.

-

-

Data Analysis:

-

The primary output is a TGA curve plotting percentage weight loss versus temperature.

-

Onset Temperature (T_onset): This is the primary indicator of the start of decomposition. It is determined graphically from the intersection of the tangent drawn from the baseline before decomposition and the tangent at the point of maximum slope of the weight loss step.

-

Tₓ% Temperatures: Temperatures at which 5% (T₅%) or 10% (T₁₀%) weight loss occurs are often reported as practical limits for thermal stability.

-

Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve (d(weight)/dT) shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_peak).

-

Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of a stable char.

-

Differential Scanning Calorimetry (DSC)

Objective: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[10] It is used to detect thermal transitions like melting, crystallization, and to determine if decomposition is endothermic (heat-absorbing) or exothermic (heat-releasing).[10]

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

-

Sample Preparation:

-

Weigh a small sample of 4,4'-dimercaptostilbene (typically 1-3 mg) into a DSC pan (commonly aluminum).

-

Hermetically seal the pan to contain any volatile decomposition products and prevent oxidative degradation before the main decomposition event.

-

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen at 20-50 mL/min) is typically used to prevent premature oxidation.

-

Temperature Program: Use a heating rate that matches the TGA experiment (e.g., 10°C/min). The temperature range should encompass the melting point and the onset of decomposition identified by TGA. A heat-cool-heat cycle can be employed to investigate the thermal history and amorphous/crystalline nature of the sample.

-

Data Collection: The instrument records the differential heat flow to the sample versus temperature.

-

-

Data Analysis:

-

The output is a DSC thermogram. Endothermic events (e.g., melting) are typically shown as peaks pointing up or down depending on instrument convention, while exothermic events (e.g., decomposition, crystallization) point in the opposite direction.

-

Melting Point (T_m): The temperature at the peak of the melting endotherm. For 4,4'-dimercaptostilbene, a melting point of 252-257°C has been reported.

-

Decomposition: Decomposition can be observed as a complex series of endothermic or exothermic events following the melting peak. An exothermic decomposition suggests a thermal hazard, as the reaction generates heat that can accelerate itself.[11]

-

Integrated Workflow for Thermal Analysis

A robust characterization of thermal stability requires an integrated approach. The following diagram illustrates a logical workflow for the comprehensive analysis of 4,4'-dimercaptostilbene.

Caption: Workflow for the comprehensive thermal analysis of 4,4'-dimercaptostilbene.

Summary of Known and Predicted Thermal Properties

The following table summarizes the known and anticipated thermal properties of 4,4'-dimercaptostilbene. It is critical to note that decomposition temperatures are estimations and must be confirmed experimentally.

| Property | Value / Predicted Behavior | Method of Determination | Notes |

| Melting Point (T_m) | 252 - 257 °C | DSC | This is the primary endothermic event expected. |

| Onset of Decomposition (T_onset) | > 260 °C (Predicted) | TGA | Decomposition is expected to begin shortly after melting. The exact temperature will depend on the atmosphere (likely lower in air). |

| Decomposition Nature | Likely Endothermic initially, potentially becoming Exothermic | DSC | Bond breaking (C-S) requires energy (endothermic), but subsequent reactions or oxidation could release energy (exothermic). |

| Primary Decomposition Products | Hydrogen Sulfide (H₂S), Disulfides, Stilbene fragments (Predicted) | TGA-MS | Based on the known decomposition of aromatic thiols.[8] |

Conclusion

While 4,4'-dimercaptostilbene is a promising molecule for advanced applications, a thorough understanding of its thermal limits is essential for its successful implementation. This guide has outlined the theoretical basis for its thermal stability, drawing parallels from related chemical structures. The primary decomposition is expected to initiate with the cleavage of the C-S bonds at temperatures above its melting point of 252-257°C. For any research or development involving this compound, it is imperative to perform empirical thermal analysis. The detailed TGA and DSC protocols provided herein offer a robust framework for obtaining the precise decomposition temperature and a complete thermal profile, ensuring the safe and effective use of 4,4'-dimercaptostilbene.

References

-

Comparison of thermal effects of stilbenoid analogs in lipid bilayers using differential scanning calorimetry and molecular dynamics. (n.d.). PubMed. [Link]

-

How Does Chemical Structure Affect Thermal Stability? - Chemistry For Everyone. (2025, June 8). YouTube. [Link]

-

Thermal Stability Science Behind Heat Resistance. (2023, October 9). Bannari Amman Institute of Technology. [Link]

-

Thermal stability of thiol and silane monolayers: A comparative study. (2025, August 6). ResearchGate. [Link]

-

DSC thermograms recorded during the second heating scan for pterostilbene-Soluplus® blends. (n.d.). ResearchGate. [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. [Link]

-

Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. (n.d.). Langmuir. [Link]

-

15.1: Aromatic Compounds Are Unusually Stable. (2014, July 22). Chemistry LibreTexts. [Link]

-

131.Aromaticity(24) – Criteria for aromaticity(1). (2019, October 6). Madoverchemistry. [Link]

-

The thermal behaviour of stilbene derivatives was evaluated using... (n.d.). ResearchGate. [Link]

-

The Thermal Decomposition of Thiolsulfonates. II. (n.d.). ElectronicsAndBooks. [Link]

-

Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. (2025, August 7). ResearchGate. [Link]

-

Thermal Stability of DNA Functionalized Gold Nanoparticles. (2013, October 8). Bioconjugate Chemistry. [Link]

-

Thermal Decomposition Mechanism for Ethanethiol. (n.d.). PMC. [Link]

-

Thermal Stability of DNA Functionalized Gold Nanoparticles. (n.d.). PMC. [Link]

-

Theoretical Study of the thermal decomposition of primary thiols on th. (2006). Taylor & Francis eBooks. [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Padua. [Link]

-

Thermal studies of chlorinated thiophenols. (2025, May 10). Open Research Newcastle - Figshare. [Link]

-

Thermal decomposition. (n.d.). Wikipedia. [Link]

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. [Link]

-

Characterization of Thiolate-Protected Gold Nanoparticles by Mass Spectrometry. (n.d.). NIH. [Link]

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (n.d.). PMC. [Link]

Sources

- 1. bitsathy.ac.in [bitsathy.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. madoverchemistry.com [madoverchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of thermal effects of stilbenoid analogs in lipid bilayers using differential scanning calorimetry and molecular dynamics: correlation of thermal effects and topographical position with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 11. Thermal decomposition - Wikipedia [en.wikipedia.org]

understanding the self-assembly mechanism of 4,4'-dimercaptostilbene on gold

An In-depth Technical Guide to the Self-Assembly Mechanism of 4,4'-Dimercaptostilbene on Gold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Precision of Molecular Self-Assembly

In the realm of nanotechnology and molecular electronics, the ability to construct highly ordered, functional molecular architectures on surfaces is paramount. Self-assembled monolayers (SAMs) represent a cornerstone of this bottom-up fabrication approach, allowing for the precise modification of surface properties.[1][2] Among the vast library of molecules utilized for this purpose, 4,4'-dimercaptostilbene (DMS) presents a particularly compelling case. Its rigid, conjugated stilbene backbone offers potential for molecular wiring, while its two thiol (-SH) anchoring groups provide strong, specific interactions with gold surfaces, making it a candidate for creating robust, conductive molecular junctions.

This guide provides an in-depth exploration of the self-assembly mechanism of DMS on gold. We will move beyond a simple procedural description to dissect the underlying physicochemical principles, from the fundamental nature of the gold-sulfur bond to the complex interplay of intermolecular forces that dictate the final monolayer structure. By understanding these causal relationships, researchers can gain predictive control over the fabrication of DMS-based nanostructures, a critical step for their application in sensors, molecular switches, and advanced electronic devices.

Part 1: The Foundation - Understanding Thiol-Gold Interactions

The remarkable stability and order of thiol-based SAMs on gold are rooted in the strong, specific interaction between sulfur and gold atoms.[1] This interaction is the primary driving force for the entire self-assembly process.

The Nature of the Gold-Sulfur Bond

The journey of a DMS molecule from solution to a stable monolayer begins with the anchoring of its thiol groups to the gold substrate. This process is generally accepted to occur in two main stages:

-

Physisorption: Initially, the DMS molecule weakly adsorbs onto the gold surface. In this phase, the thiol's S-H bond is typically still intact.[3]

-

Chemisorption: This is followed by a stronger, chemical bond formation. The prevailing model involves the oxidative addition of the thiol's S-H group to the gold surface, resulting in the formation of a gold-thiolate (Au-S) species and the dissociation of the hydrogen atom.[3]

However, the precise nature of this Au-S bond remains a subject of active research. While often described as a covalent bond, some studies suggest it has significant non-chemisorbed character, challenging the universal assumption of S-H bond cleavage under all conditions.[4] This distinction is critical as the nature of the contact profoundly influences the electronic and mechanical properties of the resulting molecular junction.

Driving Forces for Monolayer Ordering

While the Au-S bond anchors the molecules, the formation of a highly ordered, two-dimensional crystal structure is driven by a delicate balance of additional forces:[5]

-

Molecule-Substrate Interactions: The strong Au-S bond dictates the initial adsorption sites and provides the primary enthalpic driving force.

-

Intermolecular Interactions: Van der Waals forces between the stilbene backbones and, crucially, π-π stacking interactions between the aromatic rings, become significant as surface coverage increases. These lateral interactions are responsible for the close-packed, ordered arrangement of the final monolayer.[2][6]

-

Molecule-Solvent Interactions: The choice of solvent can influence the solubility of DMS and affect the kinetics and quality of the SAM formation.[7]

The interplay of these forces governs the thermodynamics and kinetics of the self-assembly process, leading to the complex structural phases observed for DMS on gold.

Part 2: The Self-Assembly Mechanism of DMS on Gold

The dual anchoring points and rigid aromatic core of the DMS molecule lead to a fascinating and coverage-dependent self-assembly pathway. The process can be broadly understood as a transition from a disordered, low-density phase to a highly ordered, high-density phase.

Phase 1: The "Lying-Down" Configuration (Low Coverage)

At the initial stages of assembly or at very low solution concentrations, DMS molecules tend to adsorb in a "lying-down" orientation. In this configuration, the stilbene backbone is parallel to the gold surface.

-

Causality: This orientation is favored because it maximizes the van der Waals and π-system interactions between the entire conjugated molecule and the gold substrate. At low surface densities, the energetic gain from this molecule-surface interaction outweighs the lateral molecule-molecule interactions. Both thiol groups may interact with the surface, forming either two Au-S bonds (a bridging or looped configuration) or a combination of one Au-S bond and one physisorbed thiol.

Phase 2: The "Upright" Configuration (High Coverage)

As the concentration of molecules on the surface increases with immersion time, a phase transition occurs. The DMS molecules begin to adopt a more "upright" or tilted orientation.

-

Causality: This structural rearrangement is driven by the need to accommodate more molecules on the surface. In an upright orientation, the dominant intermolecular π-π stacking interactions between the rigid stilbene backbones can be maximized, leading to a thermodynamically more stable, densely packed monolayer.[2] The molecules arrange into an ordered lattice, and the final tilt angle is a result of optimizing the balance between lateral intermolecular forces and the Au-S bonding geometry.

The diagram below illustrates this fundamental, coverage-dependent phase transition.

Caption: Coverage-dependent orientation of DMS on gold.

The Dithiol Variable: Bridging and Looping

Unlike monothiols, the two thiol groups of DMS introduce additional structural possibilities. A single DMS molecule can:

-

Bind via one thiol: Leaving the second thiol group extending away from the surface, available for further functionalization.

-

Form a "loop": Both thiols bind to the surface in close proximity.

-

Bridge: The molecule can span two different gold features (e.g., nanoparticles) or bind to distant sites on a planar surface.

The prevalence of each configuration depends on factors like substrate topography and the kinetics of assembly.

Part 3: Experimental Protocols for Mechanistic Investigation

To rigorously study and validate the self-assembly mechanism, a multi-technique approach is essential. Each method provides a unique piece of the puzzle, and together they form a self-validating system.

Workflow for SAM Preparation and Characterization

The general workflow involves substrate preparation, monolayer formation, and subsequent characterization.

Caption: General experimental workflow for DMS SAM analysis.

Protocol: Scanning Tunneling Microscopy (STM)

-

Objective: To directly visualize the molecular packing, identify ordered domains, and measure lattice parameters of the DMS monolayer.

-

Methodology:

-

Substrate Preparation: A Au(111) substrate is prepared by thermal evaporation of gold onto mica. It is then flame-annealed to produce large, atomically flat terraces.

-

SAM Formation: The freshly annealed substrate is immediately immersed in a dilute (~0.1 mM) solution of DMS in ethanol or toluene for a controlled period (e.g., 2 to 24 hours).

-

Sample Rinsing: The substrate is removed from the solution, rinsed thoroughly with the pure solvent to remove physisorbed molecules, and gently dried under a stream of nitrogen.

-

STM Imaging: The sample is mounted in the STM. Imaging is performed under ambient or UHV conditions. Typical tunneling parameters are a bias voltage of +0.5 V to +1.0 V and a tunneling current of 20-50 pA.

-

-

Trustworthiness Check: High-resolution images should clearly resolve individual molecules and the characteristic herringbone reconstruction of the underlying Au(111) surface in areas with defects, confirming the monolayer nature of the film.

Protocol: X-ray Photoelectron Spectroscopy (XPS)

-

Objective: To confirm the chemical composition of the surface layer and probe the chemical state of the sulfur anchor group.

-

Methodology:

-

Sample Preparation: A DMS SAM is prepared on a gold-coated silicon wafer following the procedure in 3.2.

-

Data Acquisition: The sample is introduced into the UHV chamber of the XPS system. A monochromatic Al Kα X-ray source is used for excitation. High-resolution spectra are acquired for the Au 4f, C 1s, and S 2p regions.

-

Data Analysis: The S 2p spectrum is of primary interest. A peak fitting analysis is performed on the S 2p doublet. The binding energy of the S 2p3/2 peak for a gold-thiolate is typically found around 162 eV, a clear shift from the 164 eV characteristic of a free thiol (S-H bond), providing strong evidence for chemisorption.[8] The absence of a significant peak at ~168 eV confirms the lack of oxide species (sulfonates).

-

-

Trustworthiness Check: The atomic concentrations calculated from the peak areas should be consistent with the stoichiometry of DMS. The Au 4f signal from the underlying substrate should be attenuated but clearly visible.

Data Summary

The following table summarizes typical quantitative data obtained from experimental characterization of aromatic thiol SAMs, which serve as a reference for DMS studies.

| Parameter | Typical Value/Observation | Technique Used |

| S 2p3/2 Binding Energy | ~162.0 eV | XPS |

| Monolayer Thickness | 1 - 2 nm (depends on tilt angle) | Ellipsometry |

| Water Contact Angle | 60° - 80° (for an aromatic surface) | Goniometry |

| Molecular Tilt Angle | 20° - 40° from surface normal | PM-IRRAS, NEXAFS |

| Surface Coverage | Increases with immersion time, reaching a plateau[9] | XPS, EC-STM |

Conclusion and Outlook

The self-assembly of 4,4'-dimercaptostilbene on gold is a sophisticated process governed by a hierarchical set of interactions. It begins with the formation of a strong gold-thiolate bond, followed by a coverage-driven phase transition from a lying-down to a densely packed, upright molecular orientation stabilized by intermolecular π-π stacking. The dithiol nature of DMS adds a layer of complexity, allowing for unique bridging and looping structures.

A comprehensive understanding, achieved through a combination of surface-sensitive techniques like STM and XPS, is critical for harnessing the full potential of these molecules. Future research will likely focus on exploiting the dual-sided reactivity of DMS SAMs for creating vertically stacked molecular electronic devices and on fine-tuning the assembly process on non-planar surfaces like nanoparticles for applications in catalysis and sensing. The principles outlined in this guide provide a robust framework for the rational design and fabrication of these next-generation nanomaterials.

References

- Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. (n.d.). nanotec.org.ar.

-

Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805–1834. [Link]

-

Wescott, N. T., & Wei, A. (2021). Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self-Assembled Monolayers on Gold. ChemPhysChem, 22(15), 1549–1557. [Link]

-

Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews. Retrieved January 4, 2026, from [Link]

- In situ studies of thiol self-assembly on gold from solution using atomic force microscopy. (n.d.). nature.com.

-

Petrova, T. V., et al. (2019). Relationship between structure and molecular interactions in monolayers of specially designed aminolipids. Nanoscale Advances. Retrieved January 4, 2026, from [Link]

- Intermolecular Interactions and Surface Properties of Self-Assembled Monolayers of Functional Boron Clusters. (n.d.). eScholarship.

- Adsorption of 4-mercaptopyridine on Au(111): a periodic DFT study. (n.d.). ulm.de.

-

Petrova, T. V., et al. (2019). Relationship between structure and molecular interactions in monolayers of specially designed aminolipids. ResearchGate. Retrieved January 4, 2026, from [Link]

-

He, J., et al. (2008). Adsorption of 4-mercaptopyridine on Au(111): a periodic DFT study. PubMed. Retrieved January 4, 2026, from [Link]

-

Chen, Y., et al. (2007). Formation of gold nanoparticles and self-assembly into dimer and trimer aggregates. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Inkpen, M. S., et al. (2019). Non-chemisorbed gold-sulfur binding prevails in self-assembled monolayers. Nature Chemistry, 11(4), 351-358. [Link]

-

The role of intermolecular interactions in stabilizing the structure of the nematic twist-bend phase. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Barriet, D., et al. (2007). 4-Mercaptophenylboronic Acid SAMs on Gold: Comparison with SAMs Derived from Thiophenol, 4-Mercaptophenol, and 4-Mercaptobenzoic Acid. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Vertical self-assembly of modified multiwalled carbon nanotubes on gold surfaces induced by chitosan and Tween. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Pensa, E., et al. (2017). Surface Structure of 4-Mercaptopyridine on Au(111): A New Dense Phase. Langmuir, 33(36), 9165-9173. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Non-chemisorbed gold-sulfur binding prevails in self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 6. The role of intermolecular interactions in stabilizing the structure of the nematic twist-bend phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Surface Structure of 4-Mercaptopyridine on Au(111): A New Dense Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental optical properties of 4,4'-dimercaptostilbene

An In-Depth Technical Guide to the Fundamental Optical Properties of 4,4'-Dimercaptostilbene

Introduction

4,4'-dimercaptostilbene (DMS) is a bifunctional organic molecule that has garnered significant attention within the scientific community, particularly in the fields of molecular electronics, nanotechnology, and surface science. As a derivative of stilbene, its core structure possesses a photoswitchable diarylethene unit that allows for reversible isomerization between two distinct geometric forms: trans and cis. The addition of thiol (-SH) functional groups at the 4 and 4' positions provides a critical capability: the ability to form strong, covalent gold-sulfur bonds, enabling the molecule to be chemically anchored to metal surfaces. This unique combination of a photoswitchable core and robust surface anchoring groups makes DMS a canonical candidate for creating light-addressable single-molecule junctions, molecular switches, and functionalized surfaces with tunable properties. This guide provides a comprehensive overview of the fundamental optical and electronic properties of DMS, details key experimental protocols for its characterization, and explores its applications for researchers in materials science and drug development.

Molecular Structure and Isomerism

The functionality of DMS is fundamentally rooted in its ability to exist in two isomeric states, trans-DMS and cis-DMS, which can be interconverted using light.

-

trans-4,4'-Dimercaptostilbene (E-DMS): The thermodynamically more stable isomer, trans-DMS, features a planar or near-planar conformation. This planarity allows for extensive π-conjugation across the entire molecule, from one thiol group to the other. It belongs to the C₂h point group, giving it a center of symmetry.

-

cis-4,4'-Dimercaptostilbene (Z-DMS): In the cis configuration, steric hindrance between the two phenyl rings forces them to twist out of plane relative to the central ethylene bridge. This non-planar geometry disrupts the end-to-end π-conjugation, a critical factor that governs its distinct optical and electronic properties compared to the trans isomer.

Caption: Molecular structures of trans- and cis-4,4'-dimercaptostilbene.

Core Optical and Electronic Properties

The distinct geometries of the trans and cis isomers give rise to unique and measurable differences in their optical properties. These properties are primarily governed by the π → π* electronic transition within the stilbene core.

UV-Visible Absorption

The absorption of ultraviolet-visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is highly sensitive to the degree of π-conjugation.

-

trans-DMS: Exhibits a strong absorption band at a longer wavelength (lower energy), typically around 320 nm.[1] This is a direct consequence of the extended π-system in its planar conformation, which lowers the HOMO-LUMO gap.[2]

-

cis-DMS: Due to the twisted, non-planar structure, π-conjugation is disrupted. This leads to a larger HOMO-LUMO gap, and its primary absorption band is consequently blue-shifted to a shorter wavelength (higher energy), appearing around 260-280 nm.[1]

Fluorescence

Upon absorption of a photon, the excited molecule can relax by emitting a photon, a process known as fluorescence. The efficiency of this process competes with non-radiative decay pathways, including the isomerization itself.

-

trans-DMS: Is generally fluorescent, with an emission maximum that is Stokes-shifted from its absorption peak.

-

cis-DMS: Is typically non-fluorescent or weakly fluorescent. The excited state of the cis isomer has a very low energy barrier to twisting around the central double bond, providing a highly efficient non-radiative decay pathway back to the ground state of either isomer.

| Property | trans-4,4'-Dimercaptostilbene | cis-4,4'-Dimercaptostilbene |

| Absorption λmax | ~319-325 nm | ~262-280 nm |

| Molar Extinction (ε) | High | Lower than trans isomer |

| Emission λmax | ~380-420 nm | Typically non-emissive |

| Fluorescence Quantum Yield | Low to moderate | Very low (<0.01) |

| π-Conjugation | Extended | Disrupted |

| Conductance | High | Low |

Table 1. Comparative optical and electronic properties of DMS isomers. Data are approximate and can vary with solvent and environment.

Photoswitching and Photoisomerization

The defining characteristic of DMS is its ability to function as a molecular photoswitch. This process is driven by irradiating the molecule at wavelengths corresponding to the absorption bands of its isomers.

-

trans → cis Isomerization: By irradiating a solution of trans-DMS with UV light matching its absorption maximum (e.g., ~312-340 nm), the molecule is promoted to an excited state.[1] In this state, the rotational barrier around the central C=C bond is significantly reduced, allowing it to twist. Subsequent relaxation to the ground state can yield the cis isomer.

-

cis → trans Isomerization: The reverse process can be induced by irradiating the cis isomer with a different wavelength of UV light, typically corresponding to its absorption peak (~254-280 nm).[1]

-

Photostationary State (PSS): Under continuous irradiation at a given wavelength, the system does not convert completely to one isomer. Instead, it reaches a photostationary state (PSS), which is a dynamic equilibrium where the rates of forward and reverse isomerization are equal.[3] The specific ratio of cis to trans isomers at the PSS depends on the excitation wavelength and the quantum yields of the two processes at that wavelength.

A potential competing reaction for stilbenes is an irreversible 6π-electrocyclization of the cis isomer to form a dihydrophenanthrene derivative, which can hamper long-term switching fidelity.[3]

Caption: Workflow for a single-molecule conductance measurement using STM-BJ.

Methodology:

-

Sample Preparation: A self-assembled monolayer of DMS is formed on a gold substrate.

-

Junction Formation: A gold scanning tunneling microscope (STM) tip is repeatedly brought into and out of contact with the substrate in the presence of the molecules. [4]3. Conductance Measurement: As the tip is retracted, a single DMS molecule can bridge the gap between the tip and the substrate, forming a molecular junction. A constant bias voltage is applied, and the resulting current is measured, giving the conductance (G = I/V).

-

Statistical Analysis: This process is repeated thousands of times to build a conductance histogram. Peaks in the histogram correspond to the most probable conductance values for the molecule.

-

Isomer Comparison: The experiment can be performed before and after irradiating the junction with light to switch the molecule from its initial trans (high-conductance) state to the cis (low-conductance) state. [5]

Conclusion

4,4'-dimercaptostilbene is a cornerstone molecule for research at the intersection of chemistry, physics, and materials science. Its fundamental optical properties are dictated by two key features: a photoswitchable stilbene core and surface-anchoring thiol groups. The ability to reversibly toggle between a planar, conjugated trans isomer and a non-planar, non-conjugated cis isomer using light allows for the dynamic control of its electronic and optical characteristics. This photoswitching behavior, readily observable through UV-Vis and fluorescence spectroscopy, directly translates into tunable electrical conductance at the single-molecule level. These properties establish DMS as an invaluable tool for fabricating molecular electronic components, probing nanoscale phenomena with SERS, and advancing our fundamental understanding of light-matter interactions.

References

-

El-Khoury, P. Z., et al. (2014). Frequency-Resolved Nanoscale Chemical Imaging of 4,4′-Dimercaptostilbene on Silver. The Journal of Physical Chemistry C. [Link]

-

Joly, A. G., et al. (2014). Nonresonant tip-enhanced Raman (TERS) images of 4,4′-dimercaptostilbene (DMS) molecules adsorbed on silver. The Journal of Physical Chemistry C. [Link]

-

ResearchGate. (n.d.). (a) Molecular structure of the stilbene chromophore studied. (b) Normalized UV-Vis absorption and fluorescence spectra of stilbene chromophore in CHCl3 and PMMA film. [Link]

-

Sakai, M., et al. (2020). A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. RSC Publishing. [Link]

-

Mazzucato, U. (1982). Photophysics and photochemistry of stilbene analogues. Pure and Applied Chemistry. [Link]

-

Organic Syntheses. (n.d.). Procedure for the Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. [Link]

-

Hernández-López, J. L. (2023). Nanoarchitectonics for applications in molecular electronic devices. Digital.CSIC. [Link]

-

Li, M., et al. (2022). Reversible trans-to-cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketonate lanthanide complexes. PubMed Central. [Link]

-

Organic Syntheses. (n.d.). General Organic Synthesis Procedures. [Link]

-

ResearchGate. (n.d.). Single-molecule conductance data for compounds 2-5. [Link]

-

Organic Syntheses. (n.d.). Organic Synthesis Procedure. [Link]

-

Shao, Z., & Du, W.-H. (2019). Progress on Cis-Trans Isomerization Reactions of Stilbenes. Semantic Scholar. [Link]

-

Organic Syntheses. (n.d.). Organic Synthesis Procedure. [Link]

-

Wang, Y., et al. (2023). Comparative Study on Properties, Structural Changes, and Isomerization of Cis/Trans-Stilbene under High Pressure. ACS Omega. [Link]

-

Beilstein Journals. (n.d.). Search Results for Stilbene UV-Vis. [Link]

-

Bard, A. J., et al. (1975). Electron transfer induced isomerization of cis-4,4'-diphenylstilbene into its trans form. Journal of the American Chemical Society. [Link]

-

Mustonen, M., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. [Link]

-

Feringa, B. L., et al. (2020). Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications. Angewandte Chemie International Edition. [Link]

-

Díez-Pérez, I., et al. (2014). Single-Molecule Conductance of Neutral Closed-Shell and Open-Shell Diradical Indenofluorenes. Journal of the American Chemical Society. [Link]

-

Zang, Y., et al. (2023). Single-Molecule Conductance Behavior of Molecular Bundles. Inorganic Chemistry. [Link]

-

The Borguet Group. (n.d.). Single Molecule Conductivity. [Link]

-

Rau, H. (n.d.). Photoisomerism of azobenzenes. ResearchGate. [Link]

-

Bîrdeanu, M., et al. (2014). Surface enhanced Raman spectroscopic (SERS) behavior of phenylpyruvates used in heterogeneous catalytic asymmetric cascade reaction. Journal of Molecular Structure. [Link]

-

Venkataraman, L., et al. (2006). Dependence of single molecule junction conductance on molecular conformation. Nature. [Link]

-

Organic Syntheses. (n.d.). Organic Synthesis Procedure. [Link]

-

Yildiz, N., et al. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence. [Link]

-

Parra, T. (2020). Photochemical Isomerization. YouTube. [Link]

-

Michota, A., & Bukowska, J. (2002). Surface‐enhanced Raman scattering (SERS) of 4‐mercaptobenzoic acid on silver and gold substrates. Journal of Raman Spectroscopy. [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

Anker, J. N., et al. (2012). Surface-enhanced raman scattering detection of pH with silica-encapsulated 4-mercaptobenzoic acid-functionalized silver nanoparticles. Analytical Chemistry. [Link]

-

Feringa, B. L., et al. (2023). Single-Wavelength Visible-Light-Induced Reversible Isomerization of Stiff-Stilbene under Dynamic Covalent Control. Organic Letters. [Link]

-

Al-Zoubi, R. M., et al. (2024). Synthesis and Structural and Optical Behavior of Dehydrohelicene-Containing Polycyclic Compounds. Molecules. [Link]

-

Hmli, L., et al. (2021). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. New Journal of Chemistry. [Link]

-

B-R, J. D., et al. (2020). 1,4-Dithiolbenzene, 1,4-dimethanediolbenzene and 4-thioacetylbiphenyl molecular systems: electronic devices with possible applications in molecular electronics. RSC Advances. [Link]

-

Thorlabs. (n.d.). Optical Substrates. [Link]

-

Marder, S. R., et al. (1997). Quadratic Nonlinear Optical Properties of N-Aryl Stilbazolium Dyes. Advanced Functional Materials. [Link]

-

Revathi, B., et al. (2024). Solvent role in molecular structure level (TD-DFT), topology, and molecular docking studies on liquid 2′, 4′-dichloroacetophenone. Journal of King Saud University - Science. [Link]

-

Mayor, M., et al. (2024). Design and synthesis of thiahelicenes for molecular electronics. Beilstein Journal of Organic Chemistry. [Link]

-

Covestro. (n.d.). Optical properties. [Link]

Sources